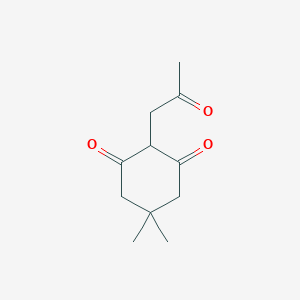

5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

Description

Properties

IUPAC Name |

5,5-dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-7(12)4-8-9(13)5-11(2,3)6-10(8)14/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZYSTCNHMEEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C(=O)CC(CC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363030 | |

| Record name | 5,5-dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13148-87-3 | |

| Record name | 5,5-dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione from Dimedone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione, a valuable derivative of dimedone. The synthesis proceeds via a base-catalyzed C-alkylation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with chloroacetone. This document delves into the underlying reaction mechanism, provides a detailed experimental protocol, and outlines methods for the purification and characterization of the final product. The information presented herein is intended to equip researchers in organic synthesis and drug development with the necessary knowledge to successfully prepare and utilize this compound in their work.

Introduction

Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a versatile cyclic β-diketone that serves as a fundamental building block in organic synthesis.[1] Its derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[2] The introduction of various functional groups onto the dimedone scaffold allows for the generation of diverse molecular architectures with potential therapeutic applications.

This guide focuses on the synthesis of this compound, also known as 2-acetonyldimedone. This particular derivative incorporates a propan-2-one moiety at the C2 position of the dimedone ring, opening avenues for further chemical modifications and biological screening. The synthesis is achieved through a robust and efficient C-alkylation reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.

Reaction Mechanism and Scientific Principles

The synthesis of this compound from dimedone and chloroacetone is a classic example of the C-alkylation of a 1,3-dicarbonyl compound. The acidic nature of the methylene protons at the C2 position of dimedone is a key factor driving this reaction.

Enolate Formation

The reaction is initiated by the deprotonation of dimedone at the α-carbon (C2) by a suitable base to form a resonance-stabilized enolate ion. The pKa of the α-protons in 1,3-dicarbonyl compounds is typically in the range of 9-13, making them readily removable by common bases. The choice of base is critical to ensure efficient enolate formation while minimizing side reactions. Weaker bases like potassium carbonate are often preferred to prevent unwanted reactions of the alkylating agent.

Nucleophilic Attack (C-Alkylation vs. O-Alkylation)

The resulting enolate is an ambident nucleophile, meaning it can react with an electrophile at two different sites: the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). The regioselectivity of this step is influenced by several factors, including the nature of the solvent, the counter-ion of the base, and the electrophile itself.

In the case of the synthesis of 2-acetonyldimedone, the desired pathway is C-alkylation, where the enolate's α-carbon attacks the electrophilic carbon of chloroacetone in an SN2 reaction. The use of a polar aprotic solvent like acetone can favor C-alkylation.

Reaction Pathway Diagram

The overall transformation can be visualized as follows:

Figure 1: Reaction pathway for the synthesis of 2-acetonyldimedone.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Dimedone | C₈H₁₂O₂ | 140.18 | 10.0 g (71.3 mmol) | ≥98% |

| Chloroacetone | C₃H₅ClO | 92.52 | 7.2 mL (90.0 mmol) | ≥95% |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 14.8 g (107.1 mmol) | ≥99% |

| Acetone | C₃H₆O | 58.08 | 200 mL | ACS grade |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | ACS grade |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |

| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

| Celite® | - | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimedone (10.0 g, 71.3 mmol), anhydrous potassium carbonate (14.8 g, 107.1 mmol), and acetone (200 mL).

-

Addition of Chloroacetone: Stir the suspension at room temperature and add chloroacetone (7.2 mL, 90.0 mmol) dropwise over a period of 15 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Work-up - Extraction: Concentrate the filtrate under reduced pressure to obtain a crude residue. Dissolve the residue in diethyl ether (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow solid.

-

Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a white crystalline solid.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molar Mass | 196.24 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 104-106 °C |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 1.08 (s, 6H, 2 x CH₃), 2.25 (s, 3H, COCH₃), 2.50 (s, 4H, 2 x CH₂), 3.40 (s, 2H, CH₂CO), 14.5 (br s, 1H, enolic OH).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 28.3, 29.8, 31.5, 45.8, 51.2, 109.8, 192.5, 204.1.

-

IR (KBr, cm⁻¹): 3400-2500 (br, O-H), 1735 (C=O), 1600 (C=O, enolic), 1560 (C=C).

The broad peak in the IR spectrum and the downfield proton signal in the ¹H NMR spectrum indicate that the compound exists predominantly in its enolic tautomeric form in the solid state and in chloroform solution.

Safety and Handling

-

Dimedone: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Chloroacetone: Highly toxic, lachrymatory, and a skin and respiratory irritant. Work in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat.

-

Potassium Carbonate: Irritant. Avoid inhalation of dust.

-

Acetone and Diethyl Ether: Highly flammable solvents. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.

Conclusion

The synthesis of this compound from dimedone via C-alkylation with chloroacetone is a reliable and straightforward procedure. This guide provides a comprehensive framework, from the mechanistic underpinnings to a detailed experimental protocol and characterization data. The resulting compound serves as a valuable intermediate for the development of novel chemical entities with potential applications in various fields, particularly in drug discovery.

References

- Shriner, R. L.; Todd, H. R. 5,5-Dimethyl-1,3-cyclohexanedione. Org. Synth.1932, 12, 20. DOI: 10.15227/orgsyn.012.0020.

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.

- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, U.K., 2012.

- Martínez, R.; Hernández-Ortega, S.; Triana, L.; Camacho, J. 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone. Acta Crystallogr. Sect. E Struct. Rep. Online2009, 65 (12), o3139.

- Stetter, H.; Dierichs, W. Über die Anlagerung von Aldehyden an α,β-ungesättigte Ketone, I. Mitteil.: Die Anlagerung von Formaldehyd an Vinylketone. Chem. Ber.1952, 85 (1), 61-67.

- Mohareb, R. M.; Abdelaziz, M. A. The Uses of Dimedone for the Synthesis of Thiophene, Thiazole and Annulated Derivatives with Antitumor, Pim-1 Kinase Inhibitions, PAINS Evaluations and Molecular Docking. Anticancer. Agents Med. Chem.2021, 21 (16), 2258-2277.

Sources

An In-depth Technical Guide to 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione: Synthesis, Characterization, and Application as a Bioactive Scaffold

This guide provides a comprehensive technical overview of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione, a molecule of significant interest in the fields of organic synthesis and agrochemistry. We will delve into its precise chemical identity, explore a detailed and validated synthetic protocol, analyze its key characterization features, and discuss its prominent role as a scaffold for potent enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile compound.

Chemical Identity and Structural Elucidation

IUPAC Name: this compound[1].

This compound is a derivative of cyclohexane-1,3-dione, featuring two methyl groups at the 5-position and a 2-oxopropyl substituent at the 2-position. Its chemical formula is C₁₁H₁₆O₃, with a molecular weight of 196.24 g/mol [1]. The Chemical Abstracts Service (CAS) registry number for this compound is 13148-87-3[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₃ | PubChem[1] |

| Molecular Weight | 196.24 g/mol | PubChem[1] |

| CAS Number | 13148-87-3 | PubChem[1] |

| Melting Point | 135-136 °C | ChemicalBook[2] |

A crucial aspect of this molecule's structure is its existence in a state of keto-enol tautomerism. The diketo form is in equilibrium with its enol tautomer, 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone. This equilibrium is a key determinant of its reactivity and biological activity. The enol form is often the more stable tautomer due to the formation of a conjugated system and an intramolecular hydrogen bond.

Synthesis of this compound

The synthesis of the title compound is reliably achieved through the C-alkylation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with an appropriate three-carbon electrophile. A well-established method utilizes the reaction of dimedone with α-chloroacetone.

Synthesis Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the enolate of dimedone, formed in the presence of a base, attacks the electrophilic carbon of α-chloroacetone, displacing the chloride ion.

Caption: Synthesis of the target compound from dimedone and α-chloroacetone.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield.

Materials:

-

Dimedone (5,5-dimethylcyclohexane-1,3-dione)

-

α-Chloroacetone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Hydrochloric Acid (1 M)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimedone (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

-

Addition of Alkylating Agent: While stirring vigorously, add α-chloroacetone (1.1 equivalents) dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of deionized water, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the pure this compound, often as its more stable enol tautomer.

Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. Due to the keto-enol tautomerism, spectroscopic data will likely show signals for both forms, with the enol form typically predominating in solution.

Table 2: Expected Spectroscopic Data

| Technique | Keto Tautomer | Enol Tautomer |

| ¹H NMR | Singlet for the two methyl groups (~1.1 ppm), singlets for the two pairs of methylene protons on the cyclohexane ring (~2.4-2.6 ppm), a singlet for the methylene protons of the oxopropyl group (~3.5 ppm), and a singlet for the methyl protons of the oxopropyl group (~2.2 ppm). | Singlet for the two methyl groups (~1.1 ppm), singlets for the two methylene groups on the cyclohexane ring (~2.3 ppm), a singlet for the methylene protons of the oxopropyl group (~3.4 ppm), a singlet for the methyl protons of the oxopropyl group (~2.2 ppm), and a broad singlet for the enolic hydroxyl proton (>10 ppm). |

| ¹³C NMR | Signals for the quaternary carbon (~30 ppm), the two methylene carbons of the ring, the two carbonyl carbons of the ring, the methylene carbon of the side chain, the carbonyl carbon of the side chain, and the methyl carbons. | Signals for the quaternary carbon, the two methylene carbons of the ring, the enolic carbons, the methylene carbon of the side chain, the carbonyl carbon of the side chain, and the methyl carbons. |

| FTIR (cm⁻¹) | Strong C=O stretching bands for the cyclic ketones (~1700-1730 cm⁻¹) and the side chain ketone (~1715 cm⁻¹). | A broad O-H stretching band (~2500-3300 cm⁻¹), a C=O stretching band for the conjugated ketone (~1650 cm⁻¹), a C=C stretching band (~1600 cm⁻¹), and a C=O stretching band for the side chain ketone (~1715 cm⁻¹). |

| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight of 196.24. | Molecular ion peak (M⁺) corresponding to the molecular weight of 196.24. |

Application in Drug Development: A Potent HPPD Inhibitor

This compound belongs to the class of β-triketone compounds, which are known for their potent herbicidal activity. This biological activity stems from their ability to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD)[3].

Mechanism of Action: Inhibition of HPPD

HPPD is a key enzyme in the biosynthetic pathway of plastoquinone in plants. Plastoquinone is an essential cofactor for carotenoid biosynthesis. Inhibition of HPPD leads to a depletion of plastoquinone, which in turn disrupts carotenoid production. Carotenoids are vital for protecting chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly degraded upon exposure to light, leading to the characteristic bleaching of the plant tissue and eventual death.

The β-triketone moiety of this compound is crucial for its inhibitory activity. It is believed to chelate the Fe(II) ion in the active site of the HPPD enzyme, thereby blocking its catalytic function.

Caption: Mechanism of action of the title compound as an HPPD inhibitor.

Structure-Activity Relationship (SAR) Insights

Research on various 2-acyl-cyclohexane-1,3-diones has provided valuable insights into the structural features that govern their herbicidal potency. The presence of the 1,3-dione system is essential for activity. Modifications to the acyl side chain can significantly impact the inhibitory constant (Ki) against the HPPD enzyme. For drug development professionals, this scaffold offers a tunable platform for designing novel and selective herbicides.

Conclusion

This compound is a readily synthesizable molecule with a rich chemical character defined by its keto-enol tautomerism. Its significance extends beyond the realm of synthetic chemistry, as it serves as a potent inhibitor of the HPPD enzyme, a validated target for herbicide development. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this valuable chemical entity in their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 5,5-Dimethyl-2-propylcyclohexane-1,3-dione. National Center for Biotechnology Information. [Link]

-

Martínez, R., et al. (2009). 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3029. [Link]

-

Merck Index. 5,5-Dimethyl-1,3-cyclohexanedione. Royal Society of Chemistry. [Link]

-

Oliveira, J. K., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Plants, 11(17), 2269. [Link]

-

StudyCorgi. (2023). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. [Link]

Sources

- 1. p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]

CAS number for 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

An In-Depth Technical Guide to 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione (CAS: 13148-87-3)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in chemical synthesis and drug discovery. Identified by the CAS Number 13148-87-3, this compound belongs to the class of cyclic β-dicarbonyls, which are recognized for their versatile reactivity and potential as pharmacophores.[1][2][3] This document will delve into the compound's fundamental physicochemical properties, detailed synthetic protocols, and its emerging applications as a structural scaffold for enzyme inhibitors. The narrative is designed for researchers and professionals in the fields of medicinal chemistry and drug development, offering expert insights into the rationale behind its synthesis and its potential biological mechanisms of action.

Molecular Identity and Physicochemical Properties

The precise identification and characterization of a compound's physical properties are foundational to its application in research and development. This compound is a derivative of dimedone (5,5-Dimethylcyclohexane-1,3-dione), a classic organic reagent.[4][5] The addition of the 2-oxopropyl group at the C2 position significantly influences its steric and electronic profile, which is crucial for its biological activity.

IUPAC Name: this compound[6] Synonyms: 1,3-Cyclohexanedione, 5,5-dimethyl-2-(2-oxopropyl)-[2] CAS Number: 13148-87-3[1][2][3]

The core structure is depicted below:

Caption: General synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for the synthesis of 2-acyl-cyclohexane-1,3-diones. [7][8] Materials:

-

5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

-

α-Chloroacetone

-

Sodium ethoxide (NaOEt) or another suitable base (e.g., triethylamine)

-

Anhydrous Ethanol or Dichloromethane (DCM)

-

Hydrochloric acid (1M HCl)

-

Ethyl acetate or Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of dimedone in anhydrous ethanol.

-

Enolate Formation: Cool the solution in an ice bath and add 1.05 equivalents of sodium ethoxide portion-wise. Stir the mixture for 30 minutes to ensure complete formation of the enolate. The choice of base is critical; a strong, non-nucleophilic base is preferred to avoid side reactions.

-

Alkylation: Add 1.1 equivalents of α-chloroacetone dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, neutralize the mixture by adding 1M HCl until the pH is approximately 5-6.

-

Extraction: Remove the ethanol under reduced pressure. Add deionized water to the residue and extract the aqueous phase three times with ethyl acetate. The use of a separatory funnel is standard for this liquid-liquid extraction.

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine. This removes residual acid and inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Applications in Drug Discovery and Agrochemicals

The cyclohexane-1,3-dione scaffold is a "privileged structure" in medicinal chemistry and agrochemical design. Its derivatives are known to possess a wide range of biological activities, including anti-proliferative, tyrosine kinase inhibitory, and herbicidal properties. [8][9][10]

-

Tyrosine Kinase Inhibition: Several studies have identified cyclohexane-1,3-dione derivatives as potent inhibitors of receptor tyrosine kinases (RTKs) like c-Met, which are often overexpressed in cancer cells, such as non-small-cell lung cancer (NSCLC). [9][10]The dione moiety can act as a key binding feature, forming hydrogen bonds or coordinating with metal ions within the enzyme's active site.

-

Herbicidal Activity: A prominent application for this structural class is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). [8]HPPD is crucial for plastoquinone biosynthesis in plants. Inhibition of this enzyme leads to a depletion of plastoquinone, which disrupts photosynthesis and carotenoid production, ultimately causing bleaching and plant death. The 2-acyl-cyclohexane-1,3-diones, including the title compound, are structurally similar to natural HPPD inhibitors and commercial triketone herbicides. [8]

Mechanism of Action: A Case Study in HPPD Inhibition

To understand the compound's potential as a drug or herbicide, we can examine the well-studied mechanism of HPPD inhibition by related triketone compounds. The 1,3-dione system is the critical pharmacophore that chelates a ferrous ion (Fe²⁺) in the active site of the HPPD enzyme. This chelation prevents the binding and proper orientation of the natural substrate, p-hydroxyphenylpyruvate, thereby blocking its conversion to homogentisic acid.

The diagram below illustrates this proposed inhibitory mechanism.

Caption: Proposed mechanism of HPPD inhibition via chelation of the active site Fe²⁺ ion.

This chelation model provides a logical basis for the compound's biological activity and serves as a foundational hypothesis for drug design efforts targeting metalloenzymes. The dimethyl groups on the cyclohexane ring can influence the molecule's conformation and interaction with hydrophobic pockets within the binding site, potentially enhancing potency or selectivity. [8]

Conclusion

This compound (CAS: 13148-87-3) is more than a simple organic molecule; it is a versatile building block with significant potential in applied chemical biology. Its straightforward synthesis, rooted in fundamental principles of organic chemistry, makes it an accessible scaffold for library development. The proven efficacy of the wider cyclohexane-1,3-dione class as potent enzyme inhibitors, particularly against targets in oncology and agriculture, underscores the importance of this compound. Future research should focus on exploring its specific inhibitory profile against a broader range of kinases and other metalloenzymes, as well as optimizing its structure to improve pharmacokinetic and pharmacodynamic properties for therapeutic development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemSrc. 5,5-Dimethyl-1,3-cyclohexanedione. [Link]

-

Al-Khafaji, K. et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. [Link]

-

PubChem. 5,5-Dimethyl-2-propylcyclohexane-1,3-dione. National Center for Biotechnology Information. [Link]

-

StudyCorgi. (2022). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. [Link]

-

Hernández-Ortega, S. et al. (2009). 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone. ResearchGate. [Link]

-

Wikipedia. Dimedone. [Link]

-

Daoui, O. et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]

Sources

- 1. CAS 13148-87-3 | 2218-1-0C | MDL MFCD00793015 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. 13148-87-3 CAS MSDS (5,5-DIMETHYL-2-(2-OXOPROPYL)-1,3-CYCLOHEXANEDIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound [cymitquimica.com]

- 4. 5,5-Dimethyl-1,3-cyclohexanedione [drugfuture.com]

- 5. Dimedone - Wikipedia [en.wikipedia.org]

- 6. This compound | C11H16O3 | CID 1473359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Keto-enol tautomerism in 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

An In-Depth Technical Guide on the Keto-Enol Tautomerism of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in this compound, a β-dicarbonyl compound of significant interest in synthetic and medicinal chemistry. The guide elucidates the fundamental principles governing this tautomeric equilibrium, with a specific focus on the structural and environmental factors that influence the relative stability of the keto and enol forms. Detailed experimental protocols, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are presented to enable researchers to quantitatively assess the tautomeric composition. This document aims to serve as a valuable resource for professionals engaged in the study and application of β-dicarbonyl compounds.

Introduction: The Phenomenon of Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol adjacent to a double bond).[1][2] For simple carbonyl compounds, the equilibrium typically favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[3] However, in β-dicarbonyl compounds, such as this compound, the enol form can be significantly stabilized, leading to a substantial population of the enol tautomer at equilibrium.[3][4]

The stability of the enol form in these systems is attributed to several factors, including:

-

Conjugation: The carbon-carbon double bond of the enol is in conjugation with the remaining carbonyl group, creating a more delocalized and stable π-system.[3][5]

-

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, creating a stable six-membered ring-like structure.[3][5][6]

-

Solvent Effects: The polarity of the solvent can significantly influence the position of the equilibrium. Nonpolar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding, while polar protic solvents can disrupt this internal hydrogen bond and stabilize the more polar keto form.[7][8]

Structural Analysis of this compound

The subject of this guide, this compound, is a triketone with a β-dicarbonyl moiety within a cyclohexane ring. Its structure is presented below:

Chemical Structure:

-

IUPAC Name: this compound[9]

-

CAS Number: 13148-87-3[10]

-

Molecular Formula: C₁₁H₁₆O₃[9]

-

Molecular Weight: 196.24 g/mol [9]

The key structural features influencing its tautomerism are:

-

The Cyclohexane-1,3-dione Ring: This moiety provides the core β-dicarbonyl system, predisposing the molecule to enolization.

-

The 2-(2-oxopropyl) Substituent: This side chain introduces a third carbonyl group and an additional α-carbon with potentially acidic protons.

-

The Gem-Dimethyl Group at C5: These methyl groups lock the conformation of the cyclohexane ring and prevent enolization towards this position.

Due to these features, this compound can exist in several tautomeric forms. The most significant equilibrium is between the tri-keto form and the enol form involving the β-dicarbonyl system of the cyclohexane ring. Research indicates that this compound predominantly exists in the enol form, named 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone.[11]

Below is a diagram illustrating the primary keto-enol tautomeric equilibrium.

Caption: Keto-enol tautomerism of the target compound.

Experimental Characterization of Tautomeric Equilibrium

The quantitative analysis of the keto-enol equilibrium is crucial for understanding the reactivity and properties of this compound. The following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the ratio of tautomers in solution.[12][13][14] The keto and enol forms will have distinct signals in both ¹H and ¹³C NMR spectra.

3.1.1. ¹H NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve a precisely weighed amount of the compound (e.g., 10-20 mg) in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Spectral Analysis:

-

Identify Characteristic Peaks: The enol form will exhibit a characteristic signal for the enolic proton (-OH) in the range of δ 10-16 ppm, often broadened due to hydrogen bonding and exchange. The vinylic proton will appear in the alkene region (δ 5-6 ppm). The keto form will show signals for the α-protons adjacent to the carbonyl groups.

-

Integration: Carefully integrate the area of a well-resolved peak corresponding to the keto form and a well-resolved peak for the enol form.

-

Quantification: Calculate the percentage of each tautomer using the integrated areas, taking into account the number of protons giving rise to each signal.

-

3.1.2. ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled spectrum is typically sufficient.

-

Spectral Analysis:

-

Identify Characteristic Peaks: The keto form will show three distinct carbonyl carbon signals (δ > 190 ppm). The enol form will have two carbonyl signals and signals for the sp² carbons of the C=C double bond (typically δ 100-150 ppm).

-

Quantification: While direct quantification from ¹³C NMR can be less accurate than from ¹H NMR due to variations in relaxation times, the presence and chemical shifts of the signals provide definitive structural confirmation of the tautomers present.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the keto-enol equilibrium as the two tautomers often have different absorption maxima.[15][16] The enol form, with its conjugated system, typically absorbs at a longer wavelength than the non-conjugated keto form.[17]

3.2.1. UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in the solvent of interest (e.g., ethanol, hexane, or acetonitrile). The concentration should be chosen to give an absorbance in the range of 0.2-0.8.

-

Data Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Spectral Analysis:

-

Identify Absorption Bands: Identify the λ_max values corresponding to the keto and enol forms. This may require comparison with spectra of related compounds where one tautomer is known to dominate.

-

Quantitative Analysis (with caution): If the molar absorptivities (ε) of the pure keto and enol forms are known or can be estimated, the Beer-Lambert law can be used to determine the concentration of each tautomer and thus the equilibrium constant.

-

The following diagram outlines a general workflow for the experimental investigation of the tautomeric equilibrium.

Caption: Experimental workflow for tautomerism analysis.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium for this compound can be influenced by several factors:

-

Solvent: As a general trend for β-dicarbonyls, nonpolar solvents like hexane or benzene will favor the enol form due to the stability of the intramolecular hydrogen bond.[8] Polar aprotic solvents like DMSO may also favor the enol form. Polar protic solvents like water or methanol can act as both hydrogen bond donors and acceptors, potentially disrupting the intramolecular hydrogen bond and stabilizing the more polar keto form.[7][8]

-

Temperature: Changes in temperature can shift the equilibrium. The direction of the shift depends on the enthalpy change (ΔH°) of the tautomerization. If the enolization is exothermic, lower temperatures will favor the enol form, and vice versa.[7]

-

pH: The tautomerization can be catalyzed by both acid and base.[7] Under acidic conditions, protonation of a carbonyl oxygen can facilitate enol formation. Under basic conditions, deprotonation of the α-carbon leads to a resonance-stabilized enolate anion, which upon protonation on the oxygen, yields the enol.

Data Summary

| Condition | Solvent | Expected Dominant Tautomer | Rationale |

| Nonpolar | Hexane, Benzene | Enol | Intramolecular hydrogen bonding is favored.[8] |

| Polar Aprotic | DMSO, Acetone | Enol | The solvent can accept a hydrogen bond but does not compete as strongly as protic solvents. |

| Polar Protic | Water, Methanol | Keto (or reduced enol content) | Intermolecular hydrogen bonding with the solvent disrupts the intramolecular hydrogen bond of the enol and stabilizes the more polar keto form.[7][8] |

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior. Due to the presence of the β-dicarbonyl system within the cyclohexane ring, a significant population of the stabilized enol tautomer is expected, particularly in nonpolar solvents. The experimental protocols outlined in this guide, primarily utilizing NMR and UV-Vis spectroscopy, provide a robust framework for the qualitative and quantitative investigation of this equilibrium. A thorough understanding of the factors influencing the tautomeric ratio is essential for researchers in drug development and synthetic chemistry, as the reactivity, bioavailability, and other properties of the compound are intrinsically linked to its tautomeric form.

References

-

Quora. (2017, July 17). What are the factors that govern the stability of keto-enol tautomerism? Retrieved from [Link]

-

Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. Retrieved from [Link]

-

Mabry, J., & Tosto, A. (2014). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 91(7), 1049-1052. Retrieved from [Link]

-

Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEM. Canadian Journal of Chemistry, 43(5), 1516-1526. Retrieved from [Link]

-

askIITians. (2014, November 16). Explain in detail about the factors affecting keto enol tautomerism. Retrieved from [Link]

-

Jacquemin, D., & Antonov, L. (2018). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370-5374. Retrieved from [Link]

-

LibreTexts Chemistry. (2025, June 4). Thermodynamically stable enols: 1,3-dicarbonyl compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

Jacquemin, D., & Antonov, L. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370-5374. Retrieved from [Link]

-

ResearchGate. (2018). Determination of the enol form of asymmetric 1,3-dicarbonyl compounds: 2D HMBC NMR data and DFT calculations. Retrieved from [Link]

-

Quora. (2016, April 20). What are necessary conditions to exhibit keto-enol tautomerism? Retrieved from [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Retrieved from [Link]

-

Semantic Scholar. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Retrieved from [Link]

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

-

Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. Retrieved from [Link]

-

YouTube. (2020, November 25). L-4-FACTORS AFFECTING THE Keto Enol Tautomerism. Retrieved from [Link]

-

ChemRxiv. (2020). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Retrieved from [Link]

-

ResearchGate. (2009). 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... Retrieved from [Link]

-

Klajn, R., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 993-997. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Retrieved from [Link]

-

StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Novel Keto-enol Tautomerism in 1,3,5-trihydroxybenzene Systems. Retrieved from [Link]

-

ResearchGate. (n.d.). Keto-enol isomerization of 4,4-dimethylcyclohexane-1,3-dione. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Thermodynamically stable enols: 1,3-dicarbonyl compounds [ns1.almerja.com]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. Explain in detail about the factors affecting keto enol tautomerism a - askIITians [askiitians.com]

- 8. youtube.com [youtube.com]

- 9. This compound | C11H16O3 | CID 1473359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 13148-87-3 | 2218-1-0C | MDL MFCD00793015 | this compound | SynQuest Laboratories [synquestlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Spectroscopic Data of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione, a β-triketone, is a molecule of significant interest in synthetic organic chemistry and drug discovery. Its structural complexity, featuring multiple carbonyl groups and a stereocenter, gives rise to a rich spectroscopic profile that is crucial for its unambiguous identification and characterization. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in established scientific principles and aims to equip researchers with the necessary knowledge to interpret the spectral data of this and related compounds.

The molecular structure of this compound is presented below. It is important to note that this compound can exist in equilibrium with its enol tautomer, 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone.[1] This tautomerism will be reflected in the spectroscopic data.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple proton environments and the potential for keto-enol tautomerism.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₃ (gem-dimethyl) | ~1.1 | s |

| -CH₂- (cyclohexane ring) | ~2.4 | s |

| -CH- (at C2) | ~3.5-4.0 | t |

| -CH₂- (side chain) | ~3.4 | d |

| -CH₃ (acetyl group) | ~2.2 | s |

| -OH (enol form) | ~9.0 | br s |

Justification of Predicted Chemical Shifts:

-

gem-Dimethyl Protons (~1.1 ppm): The two methyl groups at the C5 position are equivalent and shielded, thus they are expected to appear as a singlet in the upfield region.

-

Cyclohexane Methylene Protons (~2.4 ppm): The methylene protons on the cyclohexane ring (C4 and C6) are in a similar chemical environment and are expected to appear as a singlet.

-

Methine Proton at C2 (~3.5-4.0 ppm): This proton is adjacent to two carbonyl groups, which are strongly electron-withdrawing. This deshielding effect will shift its signal significantly downfield. It is expected to be a triplet due to coupling with the adjacent methylene protons of the side chain.

-

Side Chain Methylene Protons (~3.4 ppm): These protons are adjacent to a carbonyl group and the C2 methine, leading to a downfield shift. They would appear as a doublet due to coupling with the C2 proton.

-

Acetyl Methyl Protons (~2.2 ppm): The methyl protons of the acetyl group are adjacent to a carbonyl group and will appear as a singlet in a relatively downfield region.

-

Enol Hydroxyl Proton (~9.0 ppm): In the enol tautomer, the hydroxyl proton is often broad and appears significantly downfield due to hydrogen bonding.[1]

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for obtaining a high-resolution ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and an appropriate relaxation delay.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. As with ¹H NMR, the spectrum of this compound will be influenced by the electron-withdrawing effects of the carbonyl groups.

¹³C NMR Spectral Data

A ¹³C NMR spectrum is available for this compound in the SpectraBase database, accessible through PubChem (CID 14733559).[2] The following table summarizes the expected chemical shifts.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C=O (cyclohexane ring) | ~205-210 |

| -C=O (side chain) | ~200-205 |

| -CH- (at C2) | ~60-65 |

| -C(CH₃)₂- (at C5) | ~30-35 |

| -CH₂- (cyclohexane ring) | ~50-55 |

| -CH₂- (side chain) | ~45-50 |

| -CH₃ (gem-dimethyl) | ~25-30 |

| -CH₃ (acetyl group) | ~25-30 |

Justification of Predicted Chemical Shifts:

-

Carbonyl Carbons (~200-210 ppm): The three carbonyl carbons are the most deshielded and will appear at the lowest field. The exact positions will vary slightly depending on their electronic environment.

-

Methine Carbon at C2 (~60-65 ppm): This carbon is attached to two electron-withdrawing carbonyl groups, causing a significant downfield shift.

-

Quaternary Carbon at C5 (~30-35 ppm): This carbon is shielded compared to the others in the ring.

-

Methylene Carbons (~45-55 ppm): The methylene carbons in the ring and the side chain will appear in the mid-field region.

-

Methyl Carbons (~25-30 ppm): The methyl carbons are the most shielded and will appear at the highest field.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carbonyl groups.

Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (ketone) | 1700-1725 | Strong, sharp |

| C-H (sp³) | 2850-3000 | Medium to strong |

| O-H (enol form) | 3200-3600 | Broad, strong |

| C=C (enol form) | 1600-1650 | Medium |

Interpretation of IR Absorptions:

-

C=O Stretch (1700-1725 cm⁻¹): The most prominent feature in the IR spectrum will be a strong, sharp absorption band in this region, characteristic of the carbonyl stretching vibration in ketones. The presence of multiple carbonyl groups may lead to a broadening or splitting of this peak.

-

C-H Stretch (2850-3000 cm⁻¹): The stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups will appear in this region.

-

O-H and C=C Stretches (enol form): If the enol tautomer is present, a broad and strong O-H stretching band will be observed in the 3200-3600 cm⁻¹ region, and a medium intensity C=C stretching band will appear around 1600-1650 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent (e.g., chloroform) for solution-phase analysis.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder or the pure solvent is recorded first and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

A GC-MS datasheet for this compound is available from SpectraBase via PubChem.[2] The molecular ion peak (M⁺) is expected at m/z 196, corresponding to the molecular weight of the compound (C₁₁H₁₆O₃).

Predicted Fragmentation Pattern:

The fragmentation of cyclic ketones can be complex.[3] Common fragmentation pathways for this molecule are expected to involve:

-

α-cleavage: Cleavage of the bonds adjacent to the carbonyl groups. This can lead to the loss of the acetyl group (CH₃CO, m/z 43) or the oxopropyl side chain.

-

Loss of CO: A common fragmentation pathway for carbonyl compounds.

-

McLafferty Rearrangement: If sterically feasible, this rearrangement can occur.

Caption: Plausible mass spectral fragmentation pathways.

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).

-

GC Separation: The sample is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5 column). The GC oven temperature is programmed to separate the components of the sample.

-

MS Detection: The eluting compounds from the GC are introduced into the mass spectrometer, where they are ionized (typically by electron impact, EI) and the resulting ions are detected.

-

Data Analysis: The mass spectrum of the target compound is obtained from the corresponding chromatographic peak and analyzed for its molecular ion and fragmentation pattern.

Conclusion

The spectroscopic characterization of this compound is essential for its unambiguous identification and for understanding its chemical properties. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in fundamental spectroscopic principles and supported by available data for related compounds. The provided experimental protocols offer a framework for researchers to obtain high-quality spectroscopic data for this and similar molecules. A thorough understanding and application of these spectroscopic techniques are indispensable for professionals in the fields of chemical research and drug development.

References

-

Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Hernández-Ortega, S., et al. (2009). 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3186. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

PubChem. (n.d.). Spectral Information for CID 14733559. Retrieved from [Link]

Sources

The Diverse Biological Activities of 2-Acyl-cyclohexane-1,3-diones: A Technical Guide for Researchers

Introduction: The Structural Significance and Versatility of 2-Acyl-cyclohexane-1,3-diones

The 2-acyl-cyclohexane-1,3-dione scaffold is a privileged chemical structure that has garnered significant attention in the fields of agrochemistry and medicinal chemistry. These compounds, also known as triketones, are characterized by a cyclohexane-1,3-dione ring bearing an acyl group at the 2-position. This structural motif is found in both natural products, such as leptospermone from the manuka plant (Leptospermum scoparium), and synthetically developed molecules.[1][2] The unique electronic and conformational properties of this scaffold bestow upon it a remarkable ability to interact with various biological targets, leading to a wide spectrum of biological activities.

This technical guide provides an in-depth exploration of the biological activities of 2-acyl-cyclohexane-1,3-diones, with a primary focus on their well-established herbicidal properties. Furthermore, we will delve into their emerging roles as insecticidal, antifungal, antimicrobial, and potential therapeutic agents. The narrative will elucidate the underlying mechanisms of action, provide insights into structure-activity relationships (SAR), and present a detailed experimental protocol for assessing their biological efficacy.

A Spectrum of Biological Activities: From Weed Control to Potential Therapeutics

The biological versatility of 2-acyl-cyclohexane-1,3-diones is a testament to their unique chemical architecture. The enol-keto tautomerism of the 1,3-dione system plays a crucial role in their ability to chelate metal ions, a key feature in their interaction with metalloenzymes.[3][4]

Herbicidal and Allelopathic Activity: A Dominant Application

The most prominent and commercially successful application of 2-acyl-cyclohexane-1,3-diones is in weed management.[5][6] Many synthetic derivatives, such as sulcotrione and mesotrione, are potent herbicides used to control a broad spectrum of weeds in various crops.[1][7][8] Their herbicidal effect manifests as a characteristic bleaching of the plant tissues, followed by necrosis and death.[6][9]

Natural products containing this scaffold also exhibit significant allelopathic potential, contributing to the chemical defense mechanisms of plants.[10] For instance, leptospermone, a natural triketone, demonstrates pre-emergence control of various weeds.[2]

Mechanism of Herbicidal Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary mechanism of herbicidal action for 2-acyl-cyclohexane-1,3-diones is the potent and specific inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][6][7][9][11][12] HPPD is a key enzyme in the biosynthetic pathway of plastoquinone and tocochromanols (including Vitamin E) in plants.[11][13]

Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis.[11] By inhibiting HPPD, these compounds disrupt the production of plastoquinone, which in turn leads to the inhibition of carotenoid biosynthesis. Carotenoids are vital for photoprotection in plants, shielding chlorophyll from photo-oxidative damage. The absence of carotenoids results in the rapid degradation of chlorophyll under light, leading to the characteristic bleaching symptoms and ultimately, plant death.[6]

Diagram: Mechanism of HPPD Inhibition by 2-Acyl-cyclohexane-1,3-diones

Caption: Inhibition of HPPD by 2-acyl-cyclohexane-1,3-diones disrupts carotenoid biosynthesis, leading to photobleaching and herbicidal effects.

Insecticidal Activity

Several studies have highlighted the potential of 2-acyl-cyclohexane-1,3-diones and their derivatives as insecticides.[14] These compounds can act as chemical messengers in insects.[1] For instance, certain derivatives have shown toxicity against agricultural pests like the diamondback moth (Plutella xylostella) and termites (Odontotermes formosanus).[15] The mechanism of insecticidal action is not as well-defined as their herbicidal activity but may involve the disruption of key physiological processes. Further research is needed to fully elucidate their potential as commercial insecticides.

Antifungal and Antimicrobial Properties

Natural and synthetic 2-acyl-cyclohexane-1,3-diones have demonstrated notable antifungal and antimicrobial activities.[1] For example, compounds isolated from Peperomia species have shown inhibitory effects against various fungal strains.[14] Additionally, metal complexes of cyclohexane-1,3-dione derivatives have been synthesized and evaluated for their antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus.[3][4] The ability of the dione moiety to chelate metal ions is believed to play a role in their antimicrobial action.

Potential Therapeutic Applications: Anticancer and Anti-inflammatory Activity

Emerging research has pointed towards the potential of 2-acyl-cyclohexane-1,3-dione derivatives in drug development. Some of these compounds have exhibited pharmacological properties against several cancer cell lines.[1][14] The mechanism of their anticancer activity is an active area of investigation. Furthermore, related hydrazone derivatives of cyclohexane-1,3-dione have been reported to possess anti-inflammatory, analgesic, and antipyretic activities.[3][4] The synthesis of novel derivatives, such as 1,2,4-triazines from cyclohexane-1,3-dione, has yielded compounds with potent c-Met kinase inhibitory activity, a target in cancer therapy.[16]

Structure-Activity Relationship (SAR) Insights

Extensive research has been conducted to understand the relationship between the chemical structure of 2-acyl-cyclohexane-1,3-diones and their biological activity, particularly their herbicidal efficacy. Key SAR findings for HPPD inhibition include:

-

The 1,3-Dione Moiety: The presence of the 1,3-dione feature is essential for HPPD inhibitory activity.[1][2][13] This group is responsible for chelating the ferrous ion in the active site of the enzyme.[3][4]

-

The Acyl Side Chain: The nature and length of the acyl side chain significantly influence the potency of the inhibitor. For instance, a C11 alkyl side chain has been found to be optimal for the inhibition of plant HPPD in a series of congeners.[2][13]

-

Substitutions on the Cyclohexane Ring: The presence of substituents on the cyclohexane ring can modulate activity. Generally, the introduction of double bonds, hydroxyl groups, or methyl groups on the cyclohexane ring tends to decrease HPPD inhibiting activity.[2][13] However, specific substitutions on the acyl side chain's aromatic ring can enhance activity by promoting favorable interactions within the enzyme's active site.[7][8]

-

Steric and Electronic Factors: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have revealed that steric bulk and electronic properties at different positions of the molecule can either enhance or diminish activity.[2][12] For example, steric hindrance near the triketone ring can negatively affect activity.[1][2]

Data Presentation: Biological Activity of Representative 2-Acyl-cyclohexane-1,3-diones

| Compound Name/Derivative | Target Organism/Enzyme | Biological Activity | IC50/EC50 Value | Reference |

| Sulcotrione | Arabidopsis thaliana HPPD | Herbicidal (HPPD Inhibition) | 0.25 ± 0.02 µM | [13] |

| Mesotrione | Arabidopsis thaliana HPPD | Herbicidal (HPPD Inhibition) | 0.204 µM | [7][8] |

| 2-Acyl-cyclohexane-1,3-dione with C11 alkyl side chain (5d) | Arabidopsis thaliana HPPD | Herbicidal (HPPD Inhibition) | 0.18 ± 0.02 µM | [2][13] |

| 2-(Arylformyl)cyclohexane-1,3-dione derivative (Compound 27) | Arabidopsis thaliana HPPD | Herbicidal (HPPD Inhibition) | Comparable to mesotrione | [7][8] |

| 2-(Arylformyl)cyclohexane-1,3-dione derivative (Compound 28) | Arabidopsis thaliana HPPD | Herbicidal (HPPD Inhibition) | Comparable to mesotrione | [7][8] |

| [Zn(L1)(OAc)2(H2O)2]∙3H2O | E. coli, E. faecalis, S. aureus, S. typhimurium | Antibacterial | Active (Inhibition zone measured) | [3] |

| [Cu(L2)2]∙2NO3∙1.5DMF∙H2O | E. coli, E. faecalis, S. aureus, S. typhimurium | Antibacterial | Active (Inhibition zone measured) | [3] |

Experimental Protocol: Greenhouse Assay for Herbicidal Activity Evaluation

This protocol outlines a standardized greenhouse assay to evaluate the pre- and post-emergence herbicidal activity of novel 2-acyl-cyclohexane-1,3-dione derivatives.

I. Materials and Reagents

-

Test compounds (2-acyl-cyclohexane-1,3-dione derivatives)

-

Commercial standard herbicide (e.g., mesotrione)

-

Acetone (analytical grade)

-

Tween 20 (or other suitable surfactant)

-

Distilled water

-

Potting soil mix (e.g., peat, perlite, and vermiculite)

-

Pots or trays

-

Seeds of target weed species (e.g., barnyard grass, velvetleaf) and crop species (e.g., corn)

-

Greenhouse with controlled temperature, humidity, and lighting

-

Spray chamber or track sprayer for uniform application

-

Analytical balance

-

Volumetric flasks and pipettes

II. Experimental Workflow

Diagram: Herbicidal Activity Assay Workflow

Caption: Workflow for pre- and post-emergence herbicidal activity assessment in a greenhouse setting.

III. Step-by-Step Methodology

-

Preparation of Test Solutions:

-

Accurately weigh the test compounds and the standard herbicide.

-

Dissolve each compound in a minimal amount of acetone.

-

Prepare a stock solution by adding distilled water containing a surfactant (e.g., 0.1% v/v Tween 20) to the acetone solution. The final acetone concentration should be kept low (e.g., <10%) to avoid phytotoxicity.

-

Prepare a series of dilutions from the stock solution to test a range of application rates (e.g., 10, 50, 100, 200 g a.i./ha).

-

Prepare a control solution containing only acetone, water, and surfactant.

-

-

Planting:

-

Fill pots or trays with the potting mix.

-

Sow seeds of the selected weed and crop species at a uniform depth.

-

For pre-emergence trials, proceed directly to application. For post-emergence trials, allow the plants to grow in the greenhouse until they reach the 2-3 true leaf stage.

-

-

Application:

-

Pre-emergence: Immediately after planting, apply the test solutions uniformly to the soil surface using a calibrated spray chamber.

-

Post-emergence: Apply the test solutions to the foliage of the established seedlings until runoff.

-

Ensure that each treatment (including the control and standard) is replicated (e.g., 3-4 replicates).

-

-

Incubation and Observation:

-

Transfer the treated pots to a greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod, 60-80% relative humidity).

-

Water the plants as needed, avoiding overhead watering for post-emergence trials to prevent washing off the test compounds.

-

Visually assess the plants for herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

-

-

Data Collection and Analysis:

-

Visual Assessment: Rate the herbicidal efficacy on a scale of 0% (no effect) to 100% (complete plant death). Note specific symptoms such as bleaching, stunting, and necrosis.

-

Biomass Measurement: At the end of the experiment, harvest the above-ground plant material for each replicate. Record the fresh weight and then dry the samples in an oven at 60-70°C to a constant weight to determine the dry weight.

-

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments. Calculate the GR50 (the dose required to cause a 50% reduction in plant growth) or ED50 (the effective dose for 50% of the population) values for each compound.

-

Conclusion and Future Perspectives

The 2-acyl-cyclohexane-1,3-dione scaffold represents a highly versatile and biologically active class of compounds. Their profound impact on agriculture as HPPD-inhibiting herbicides is well-established. The continued exploration of their insecticidal, antifungal, and potential therapeutic properties opens up exciting new avenues for research and development. A deeper understanding of their mechanisms of action and the application of rational design principles, guided by SAR studies, will undoubtedly lead to the discovery of novel and more effective derivatives for a range of applications. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the remarkable biological potential of this important chemical class.

References

-

Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022). MDPI. Retrieved from [Link]

-

Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022). PubMed. Retrieved from [Link]

- Acyl-cyclohexane diones and their oxime ethers exhibiting a herbicidal and plant growth activity. (n.d.). Google Patents.

-

Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022). PubMed Central. Retrieved from [Link]

-

(PDF) Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022). ResearchGate. Retrieved from [Link]

-

Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. (2019). Frontiers in Chemistry. Retrieved from [Link]

-

Structures and activities of 19 2-acyl-cyclohexane-1,3-diones with simple aliphatic side chains tested in this study. (n.d.). ResearchGate. Retrieved from [Link]

-

Comparison of the 2-acyl-cyclohexane-1,3-dione backbone to natural... (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. (2023). PubMed. Retrieved from [Link]

-

Antifungal and Cytotoxic 2-Acylcyclohexane-1,3-diones from Peperomia alata and P. trineura. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3- dione Derivatives as HPPD Inhibitors. (2023). UniProt. Retrieved from [Link]

-

Structures and activities of 4 cyclohexane-1,3-diones with other side... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. (n.d.). PMC - NIH. Retrieved from [Link]

-

SC-005 1, a 2-benzoyl-cyclohexane- 1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase. (n.d.). CORE. Retrieved from [Link]

-

Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. (2020). PubMed. Retrieved from [Link]

-

SC-0051, a 2-benzoyl-cyclohexane-1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase. (1993). PubMed. Retrieved from [Link]

-

Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties. (n.d.). MDPI. Retrieved from [Link]

-

Insecticidal Activities Against Odontotermes formosanus and Plutella xylostella and Corresponding Constituents of Tung Meal from Vernicia fordii. (2021). PubMed Central. Retrieved from [Link]

-

Insecticidal activity of (2n-octylcycloprop-1-enyl)-octanoic acid (I) against three Coleopteran stored product insects from Sterculia foetida (L.). (2010). ResearchGate. Retrieved from [Link]

-

Allelopathic Activity of a Novel Compound, Two Known Sesquiterpenes, and a C 13 Nor-Isopenoid from the Leave of Croton oblongifolius Roxb. for Weed Control. (2023). MDPI. Retrieved from [Link]

-

Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022). ResearchGate. Retrieved from [Link]

-

Cyclohexane-1,3-dione: Properties, Applications, and Production. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. EP0243313A1 - Acyl-cyclohexane diones and their oxime ethers exhibiting a herbicidal and plant growth activity - Google Patents [patents.google.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. SC-0051, a 2-benzoyl-cyclohexane-1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]

- 13. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Insecticidal Activities Against Odontotermes formosanus and Plutella xylostella and Corresponding Constituents of Tung Meal from Vernicia fordii - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione via Michael Addition

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway to 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione, a valuable diketone intermediate. The core of this synthesis is the Michael addition, a cornerstone reaction in organic chemistry for forming carbon-carbon bonds. We will dissect the synthesis of the primary precursor, Dimedone (5,5-Dimethylcyclohexane-1,3-dione), and detail its subsequent base-catalyzed conjugate addition to methyl vinyl ketone. This document is intended for researchers and professionals in drug development and organic synthesis, offering a blend of mechanistic theory, practical application, and field-proven protocols.

Introduction and Retrosynthetic Analysis

This compound is a highly functionalized cyclic 1,3-diketone. Its structure is amenable to a variety of subsequent chemical transformations, making it a useful building block in the synthesis of more complex molecules. A logical retrosynthetic analysis reveals that the most straightforward approach to its construction is through a Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.

This approach disconnects the target molecule at the C2-position of the cyclohexane ring, identifying two primary precursors:

-

Michael Donor: Dimedone (5,5-Dimethylcyclohexane-1,3-dione), a doubly-activated methylene compound.

-

Michael Acceptor: Methyl vinyl ketone (MVK), an α,β-unsaturated ketone.

The following diagram illustrates this retrosynthetic strategy.

Caption: Retrosynthetic analysis of the target molecule.

Precursor Synthesis: Dimedone (5,5-Dimethylcyclohexane-1,3-dione)

Dimedone is not typically synthesized from simpler acyclic precursors in most laboratory settings due to its commercial availability. However, understanding its own synthesis provides valuable context. The classical and most robust method involves the reaction of mesityl oxide with a malonic ester, such as diethyl malonate, followed by cyclization, hydrolysis, and decarboxylation.[1][2][3][4]

The overall process is a tandem Michael addition and intramolecular Claisen condensation (or Dieckmann cyclization), which is a powerful ring-forming strategy.[2][5]

Mechanism Overview:

-

Enolate Formation: A strong base (e.g., sodium ethoxide) deprotonates diethyl malonate to form a nucleophilic enolate.[6]

-

Michael Addition: The enolate attacks the β-carbon of mesityl oxide (an α,β-unsaturated ketone) in a conjugate addition.[1][6]

-